molecular formula C32H38Cl2N2 B8193060 IR-797 chloride

IR-797 chloride

Cat. No.: B8193060
M. Wt: 521.6 g/mol
InChI Key: KEWMSVUJNINVSX-JPFIWWGISA-M
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Description

The compound IR-797 chloride is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated cyclopentene ring and a trimethylindole moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the chlorinated cyclopentene intermediate. This intermediate is then reacted with a trimethylindole derivative under specific conditions to form the final product. Common reagents used in these reactions include chlorinating agents, such as thionyl chloride, and catalysts like palladium or platinum complexes to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include purification steps such as recrystallization or chromatography to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds.

    Substitution: Halogenation or alkylation reactions can introduce new functional groups into the molecule, using reagents like halogens or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Halogens, alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce saturated hydrocarbons.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(2Z)-2-(2-chloro-3-ethenylcyclopent-2-en-1-ylidene)ethylidene]-1,3,3-trimethylindole
  • 1,2,3,3-tetramethylindol-1-ium chloride

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable subject for further research and development.

Properties

IUPAC Name

(2Z)-2-[(2Z)-2-(2-chloro-3-ethenylcyclopent-2-en-1-ylidene)ethylidene]-1,3,3-trimethylindole;1,2,3,3-tetramethylindol-1-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN.C12H16N.ClH/c1-5-14-10-11-15(19(14)21)12-13-18-20(2,3)16-8-6-7-9-17(16)22(18)4;1-9-12(2,3)10-7-5-6-8-11(10)13(9)4;/h5-9,12-13H,1,10-11H2,2-4H3;5-8H,1-4H3;1H/q;+1;/p-1/b15-12-,18-13-;;
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWMSVUJNINVSX-JPFIWWGISA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=CC=CC=C2C1(C)C)C.CC1(C2=CC=CC=C2N(C1=CC=C3CCC(=C3Cl)C=C)C)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=[N+](C2=CC=CC=C2C1(C)C)C.CC\1(C2=CC=CC=C2N(/C1=C\C=C/3\CCC(=C3Cl)C=C)C)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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